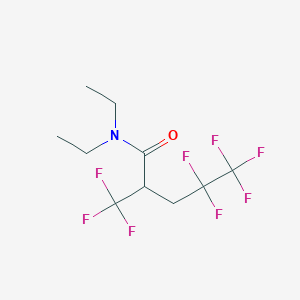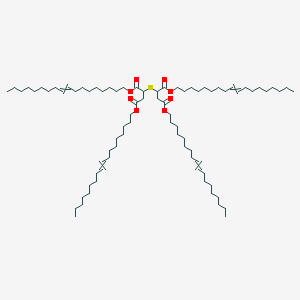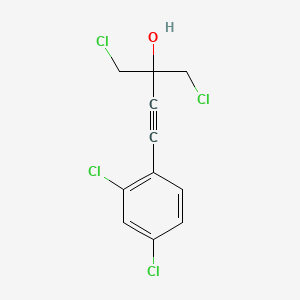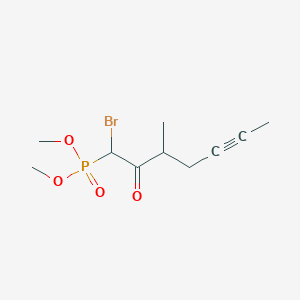
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a phosphonate group
Méthodes De Préparation
The synthesis of Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate typically involves multi-step organic reactions. One common method involves the reaction of dimethyl phosphite with an appropriate bromoalkyne under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives. Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and materials science. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate can be compared with other organophosphorus compounds such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the synthesis of nerve agents.
Dimethyl (diazomethyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
H-phosphonate esters: These compounds are versatile in organic synthesis and have applications in the preparation of biologically important phosphorus compounds
Propriétés
Numéro CAS |
90016-40-3 |
|---|---|
Formule moléculaire |
C10H16BrO4P |
Poids moléculaire |
311.11 g/mol |
Nom IUPAC |
1-bromo-1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one |
InChI |
InChI=1S/C10H16BrO4P/c1-5-6-7-8(2)9(12)10(11)16(13,14-3)15-4/h8,10H,7H2,1-4H3 |
Clé InChI |
HGKNYGMTYJUEDW-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
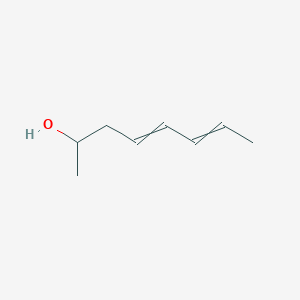
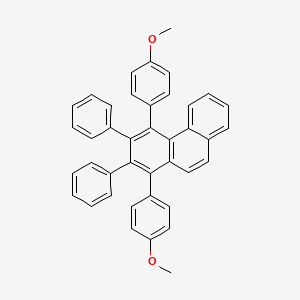
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
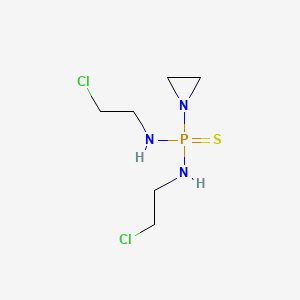
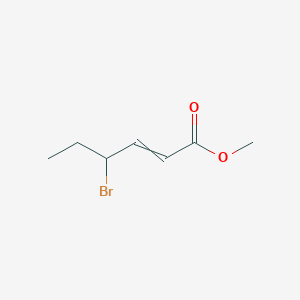

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
